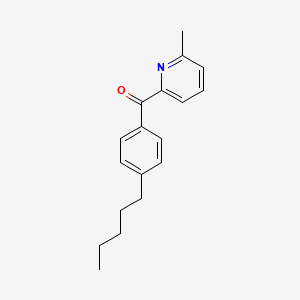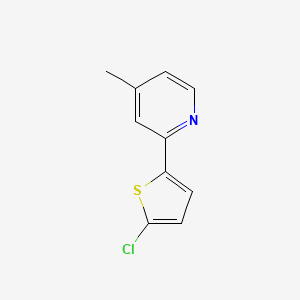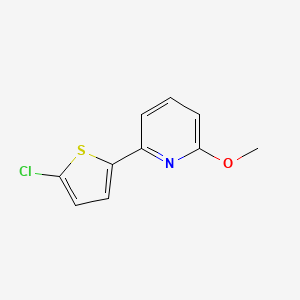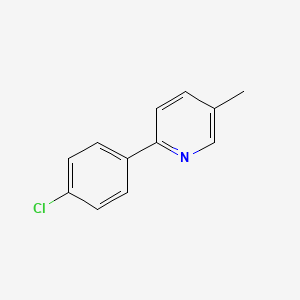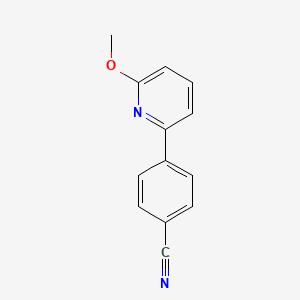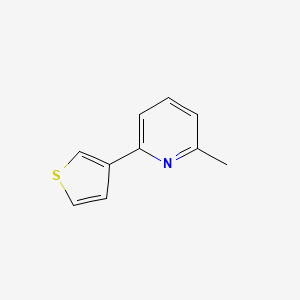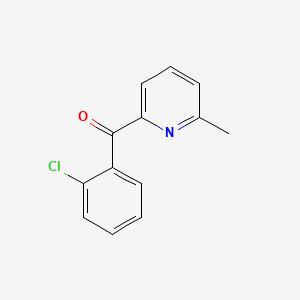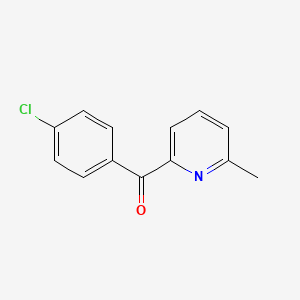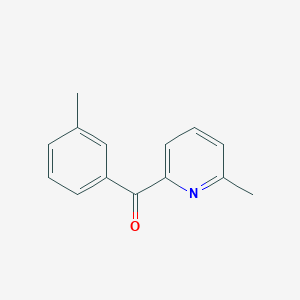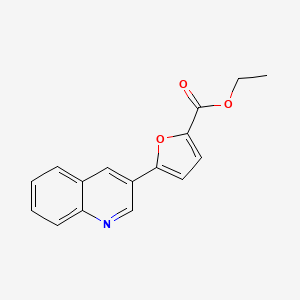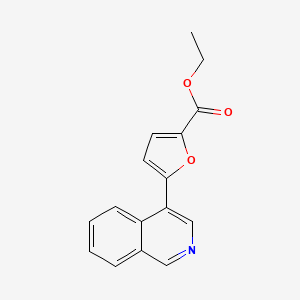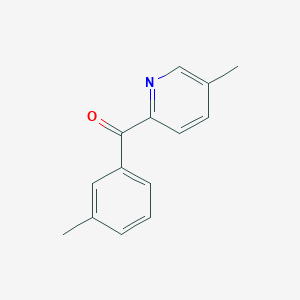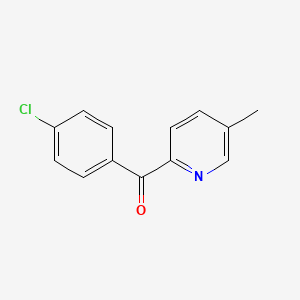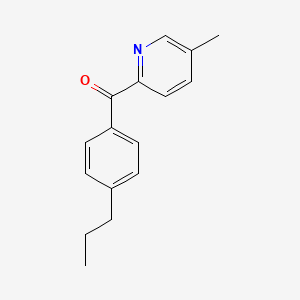
5-Methyl-2-(4-Propylbenzoyl)pyridine
Vue d'ensemble
Description
5-Methyl-2-(4-Propylbenzoyl)pyridine is a chemical compound with the molecular formula C16H17NO . It is available for purchase from various suppliers.
Synthesis Analysis
The synthesis of substituted pyridines, such as 5-Methyl-2-(4-Propylbenzoyl)pyridine, has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 5-Methyl-2-(4-Propylbenzoyl)pyridine can be represented by the InChI code: 1S/C16H17NO/c1-3-4-13-6-8-14 (9-7-13)16 (18)15-10-5-12 (2)11-17-15/h5-11H,3-4H2,1-2H3 .Applications De Recherche Scientifique
Environmental Impact of Pyridine-Based Compounds Parabens, a class of compounds with a pyridine component, have been scrutinized for their presence in aquatic environments. Their widespread use in consumer products and subsequent detection in various water bodies highlight the need for research on their environmental fate and behavior. This emphasizes the environmental aspect of pyridine-based compounds, including 5-Methyl-2-(4-Propylbenzoyl)pyridine, necessitating studies on their biodegradability and potential ecological impacts (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthesis and Pharmaceutical Applications
Pharmaceutical Synthesis and Impurities The synthesis of pharmaceuticals often involves pyridine derivatives, as seen in the novel synthesis methods for omeprazole, a proton pump inhibitor. This process, which may involve compounds like 5-Methyl-2-(4-Propylbenzoyl)pyridine, highlights the importance of understanding the synthesis pathways and potential impurities in drug development (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Hybrid Catalysts in Medicinal Chemistry The use of hybrid catalysts in synthesizing medicinally relevant compounds, such as 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, demonstrates the potential of pyridine derivatives in facilitating complex chemical reactions. These catalysts enable the development of compounds with significant pharmaceutical applications, highlighting the role of pyridine derivatives in advancing medicinal chemistry (Parmar, Vala, & Patel, 2023).
Propriétés
IUPAC Name |
(5-methylpyridin-2-yl)-(4-propylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-3-4-13-6-8-14(9-7-13)16(18)15-10-5-12(2)11-17-15/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTUIJLPTGOVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301244781 | |
| Record name | (5-Methyl-2-pyridinyl)(4-propylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(4-Propylbenzoyl)pyridine | |
CAS RN |
1187170-25-7 | |
| Record name | (5-Methyl-2-pyridinyl)(4-propylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Methyl-2-pyridinyl)(4-propylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



